
4-(Aminomethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)aniline hydrochloride, also known as 4-Aminobenzylamine hydrochloride, is an organic compound with the molecular formula C7H10ClN2. It is a derivative of aniline, where an amino group is attached to the benzene ring via a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-(4-nitrophenyl)methanamine hydrochloride using palladium on activated charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature, yielding this compound with an 82% yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct nucleophilic substitution of aniline with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. This method is efficient and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Amides and alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is employed in the modification of biomolecules and as a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the amino group, which can donate electrons and form stable intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline (C6H5NH2): Aniline is the parent compound of 4-(Aminomethyl)aniline hydrochloride. It has a similar structure but lacks the methylene bridge.
4-Nitroaniline (C6H4(NO2)NH2): This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Benzylamine (C6H5CH2NH2): Benzylamine has a similar structure but lacks the aromatic amino group
Uniqueness
This compound is unique due to the presence of both an aromatic ring and an amino group connected via a methylene bridge. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
10003-73-3 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
InChI-Schlüssel |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
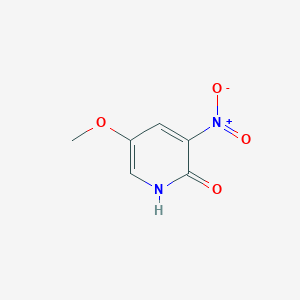
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
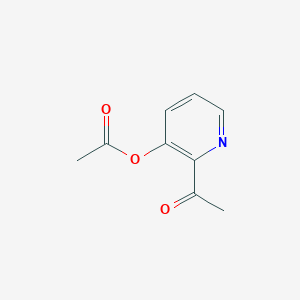
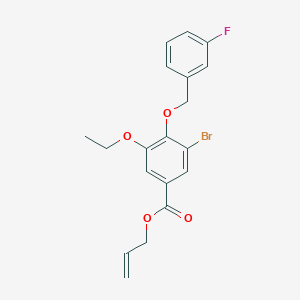
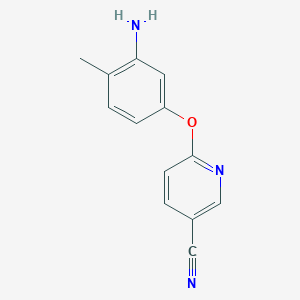
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
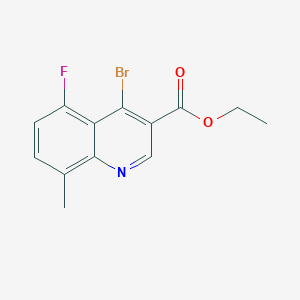
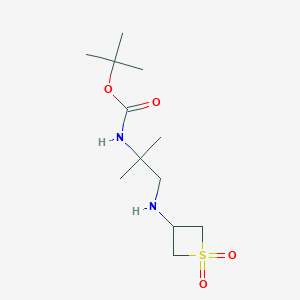
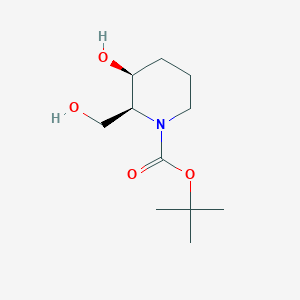
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
